molecular formula C13H17ClN2O B4602268 N-(3-chlorobenzyl)-N'-cyclopentylurea

N-(3-chlorobenzyl)-N'-cyclopentylurea

Cat. No.: B4602268
M. Wt: 252.74 g/mol
InChI Key: ZDUOXURBFVVRFV-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-N’-cyclopentylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a 3-chlorobenzyl group and a cyclopentyl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorobenzyl)-N’-cyclopentylurea typically involves the reaction of 3-chlorobenzylamine with cyclopentyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The general reaction scheme is as follows:

    Step 1: Preparation of 3-chlorobenzylamine by the reduction of 3-chlorobenzonitrile using hydrogen gas in the presence of a palladium catalyst.

    Step 2: Reaction of 3-chlorobenzylamine with cyclopentyl isocyanate in an inert solvent such as dichloromethane at room temperature to yield N-(3-chlorobenzyl)-N’-cyclopentylurea.

Industrial Production Methods

On an industrial scale, the production of N-(3-chlorobenzyl)-N’-cyclopentylurea can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining the reaction conditions and improving the yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorobenzyl)-N’-cyclopentylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding urea derivatives with oxidized functional groups.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of amine derivatives.

    Substitution: The chlorine atom in the 3-chlorobenzyl group can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of hydroxyl derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Oxidized urea derivatives.

    Reduction: Amine derivatives.

    Substitution: Hydroxyl derivatives.

Scientific Research Applications

N-(3-chlorobenzyl)-N’-cyclopentylurea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-N’-cyclopentylurea involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The exact pathways and targets are still under investigation, but it is believed that the compound can interfere with cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorobenzyl)-N’-phenylurea
  • N-(3-chlorobenzyl)-N’-methylurea
  • N-(3-chlorobenzyl)-N’-ethylurea

Uniqueness

N-(3-chlorobenzyl)-N’-cyclopentylurea is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds, which may have different biological activities and chemical reactivities.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-cyclopentylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c14-11-5-3-4-10(8-11)9-15-13(17)16-12-6-1-2-7-12/h3-5,8,12H,1-2,6-7,9H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUOXURBFVVRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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